molecular formula C11H12N4S2 B12648168 Thiourea, N-(2-(3-pyridinyl)ethyl)-N'-2-thiazolyl- CAS No. 172505-83-8

Thiourea, N-(2-(3-pyridinyl)ethyl)-N'-2-thiazolyl-

Cat. No.: B12648168
CAS No.: 172505-83-8
M. Wt: 264.4 g/mol
InChI Key: NDYVNXPQIOOZOV-UHFFFAOYSA-N
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Description

Thiourea, N-(2-(3-pyridinyl)ethyl)-N’-2-thiazolyl- is a heterocyclic compound that contains both pyridine and thiazole rings. It is a derivative of thiourea, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is of particular interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-(3-pyridinyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2-aminothiazole with 2-(3-pyridinyl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-(3-pyridinyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Thiourea, N-(2-(3-pyridinyl)ethyl)-N’-2-thiazolyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Thiourea, N-(2-(3-pyridinyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiourea, N-(2-(3-pyridinyl)ethyl)-N’-phenyl-: Similar structure but with a phenyl group instead of a thiazole ring.

    Thiourea, N-(2-(3-pyridinyl)ethyl)-N’-methyl-: Contains a methyl group instead of a thiazole ring.

    Thiourea, N-(2-(3-pyridinyl)ethyl)-N’-benzyl-: Features a benzyl group in place of the thiazole ring.

Uniqueness

Thiourea, N-(2-(3-pyridinyl)ethyl)-N’-2-thiazolyl- is unique due to the presence of both pyridine and thiazole rings, which confer distinct chemical and biological properties. The combination of these rings allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

172505-83-8

Molecular Formula

C11H12N4S2

Molecular Weight

264.4 g/mol

IUPAC Name

1-(2-pyridin-3-ylethyl)-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C11H12N4S2/c16-10(15-11-14-6-7-17-11)13-5-3-9-2-1-4-12-8-9/h1-2,4,6-8H,3,5H2,(H2,13,14,15,16)

InChI Key

NDYVNXPQIOOZOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCNC(=S)NC2=NC=CS2

Origin of Product

United States

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